

Spectroscopic Data for (3-Chloropyridin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Chloropyridin-4-yl)methanol

Cat. No.: B1354690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **(3-Chloropyridin-4-yl)methanol**. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data, characteristic spectral features derived from analogous compounds, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of **(3-Chloropyridin-4-yl)methanol**.

Chemical Structure and Properties

- IUPAC Name: **(3-Chloropyridin-4-yl)methanol**
- Molecular Formula: C₆H₆CINO^{[1][2][3][4]}
- Molecular Weight: 143.57 g/mol ^{[1][2]}
- CAS Number: 79698-53-6^{[2][3][4]}

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **(3-Chloropyridin-4-yl)methanol**. These values are based on computational predictions and analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For **(3-Chloropyridin-4-yl)methanol**, the following mass-to-charge ratios (m/z) are predicted for various adducts that may be observed.[5]

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	144.02108
$[\text{M}+\text{Na}]^+$	166.00302
$[\text{M}-\text{H}]^-$	142.00652
$[\text{M}+\text{NH}_4]^+$	161.04762
$[\text{M}+\text{K}]^+$	181.97696
$[\text{M}]^+$	143.01325
$[\text{M}]^-$	143.01435

Table 1: Predicted m/z values for various adducts of **(3-Chloropyridin-4-yl)methanol**.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen in the pyridine ring.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity
H2 (Pyridine)	8.5 - 8.7	Singlet
H5 (Pyridine)	7.3 - 7.5	Doublet
H6 (Pyridine)	8.4 - 8.6	Doublet
-CH ₂ - (Methylene)	4.6 - 4.8	Singlet
-OH (Hydroxyl)	Variable	Singlet

Table 2: Expected ¹H NMR chemical shifts for **(3-Chloropyridin-4-yl)methanol**.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the five carbon atoms in the pyridine ring and the one carbon of the methanol group.

Carbon Assignment	Expected Chemical Shift (ppm)
C2 (Pyridine)	148 - 152
C3 (Pyridine)	130 - 134
C4 (Pyridine)	145 - 149
C5 (Pyridine)	122 - 126
C6 (Pyridine)	147 - 151
-CH ₂ - (Methylene)	60 - 64

Table 3: Expected ¹³C NMR chemical shifts for **(3-Chloropyridin-4-yl)methanol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **(3-Chloropyridin-4-yl)methanol** is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=N, C=C stretch (ring)	1400 - 1600	Medium
C-O stretch (alcohol)	1000 - 1260	Strong
C-Cl stretch	600 - 800	Strong

Table 4: Expected IR absorption bands for **(3-Chloropyridin-4-yl)methanol**.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the **(3-Chloropyridin-4-yl)methanol** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Acquisition Parameters:

- Spectral Width: ~16 ppm
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-5 seconds
- Acquisition Time: ~2-4 seconds
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Acquisition (^{13}C NMR):

- Spectrometer: 100 MHz or higher (corresponding to the ^1H frequency).
- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: ~240 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay (d1): 2 seconds
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of the solid **(3-Chloropyridin-4-yl)methanol** sample in an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

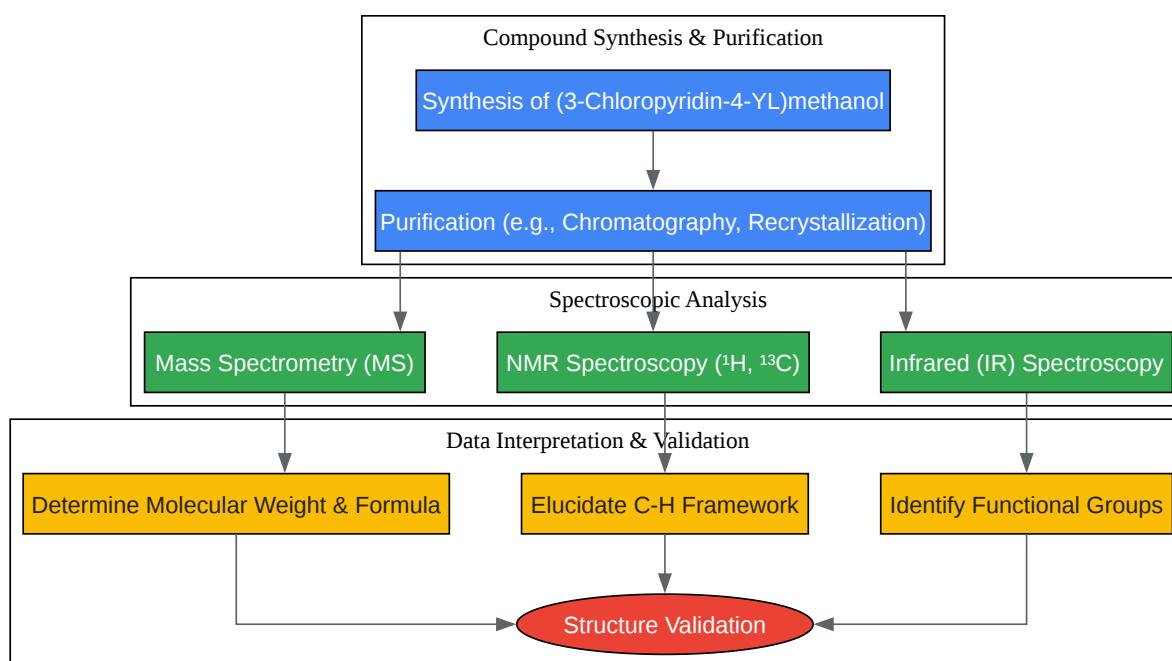
Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

- The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The compound must be volatile enough to be in the gas phase for EI.


Data Acquisition:

- Ionization Method: Electron Ionization (EI).
- Instrument Parameters:

- Electron Energy: 70 eV
- Ion Source Temperature: 150-250 °C
- Mass Range: m/z 40-400
- Procedure: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a beam of electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(3-Chloropyridin-4-yl)methanol**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Chloropyridin-4-yl)methanol [myskinrecipes.com]
- 2. CAS 79698-53-6 | (3-chloropyridin-4-yl)methanol - Synblock [synblock.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. 001chemical.com [001chemical.com]
- 5. PubChemLite - (3-chloropyridin-4-yl)methanol (C₆H₆CINO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Data for (3-Chloropyridin-4-YL)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354690#spectroscopic-data-for-3-chloropyridin-4-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com